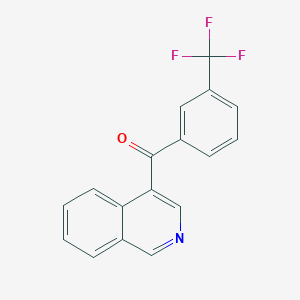
4-(3-Trifluoromethylbenzoyl)isoquinoline
Descripción general
Descripción
4-(3-Trifluoromethylbenzoyl)isoquinoline, also known as TFBI, is an organic compound that is used in a variety of scientific applications. It is a heterocyclic compound, containing an isoquinoline nucleus, with a trifluoromethylbenzoyl group attached to the 4-position of the isoquinoline ring. TFBI has been studied extensively in recent years due to its potential applications in biochemistry and physiology.
Aplicaciones Científicas De Investigación
Synthesis Techniques : 4-(3-Trifluoromethylbenzoyl)isoquinoline and related compounds are often synthesized through various chemical reactions. For instance, the synthesis of 6,10b-diarylhexahydrobenzo[f]isoquinoline is achieved by using boron trifluoride etherate, involving processes like ring contraction, chain elongation, and intramolecular electrophilic cyclization (Chang et al., 2010).
Crystal Structures : The crystal structures of isoquinoline compounds, including those similar to 4-(3-Trifluoromethylbenzoyl)isoquinoline, have been studied. For example, the structures of isoquinoline with 3-chloro-2-nitrobenzoic acid reveal details about hydrogen bonding and acid-base interactions (Gotoh & Ishida, 2015).
Catalytic Applications : Palladium-catalyzed amination of 1-chloroisoquinolines, including derivatives of 4-(3-Trifluoromethylbenzoyl)isoquinoline, has been used for the synthesis of new isoquinoline compounds. This method demonstrates the utility of isoquinolines in catalytic processes (Prabakaran, Manivel, & Khan, 2010).
Optoelectronic Applications : Certain isoquinolinone derivatives exhibit dual fluorescence, which makes them candidates for use in sensors and other optoelectronic applications. This suggests potential use for 4-(3-Trifluoromethylbenzoyl)isoquinoline in similar fields (Craig, Duong, Wudl, & Schwartz, 2009).
Antileishmanial Activity : Some hexahydrobenzo[de]isochromanes and hexahydropyrano[3,4,5-ij]isoquinolines, which are structurally related to 4-(3-Trifluoromethylbenzoyl)isoquinoline, have been found to possess moderate antileishmanial activity. This illustrates the potential of isoquinoline derivatives in medicinal chemistry (Saikia et al., 2016).
Antitumor Activities : Iodine-catalyzed synthesis of hexahydrobenzo[f]isoquinolines, including those structurally similar to 4-(3-Trifluoromethylbenzoyl)isoquinoline, has shown some compounds to have moderate antitumor activities. This highlights the importance of isoquinoline derivatives in oncology research (Figueiredo et al., 2013).
Propiedades
IUPAC Name |
isoquinolin-4-yl-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO/c18-17(19,20)13-6-3-5-11(8-13)16(22)15-10-21-9-12-4-1-2-7-14(12)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOLJEHVUYWNPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Trifluoromethylbenzoyl)isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



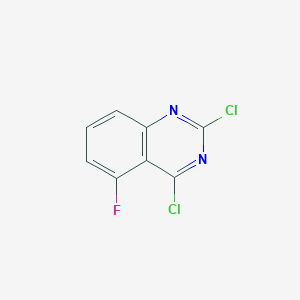
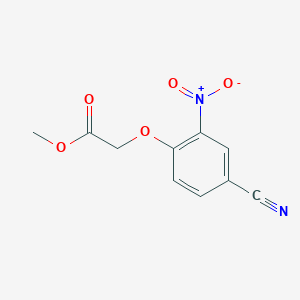
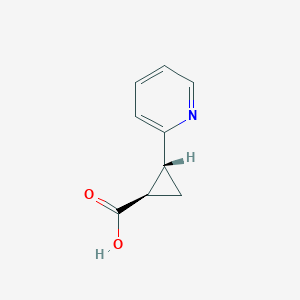
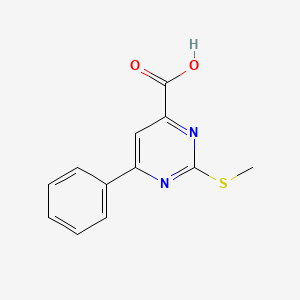
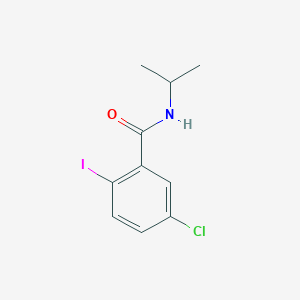
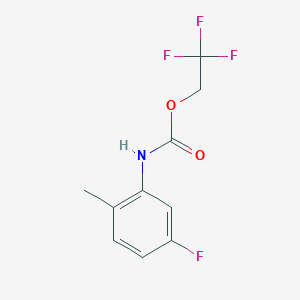
![2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1452908.png)
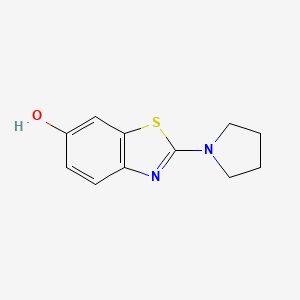
![5-[(Methylthio)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452911.png)
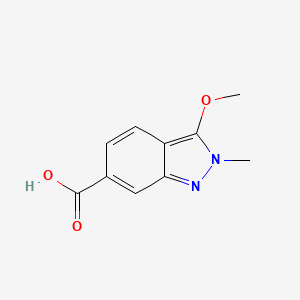
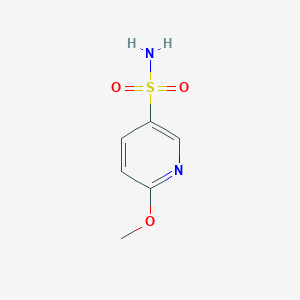
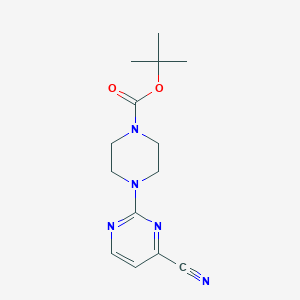
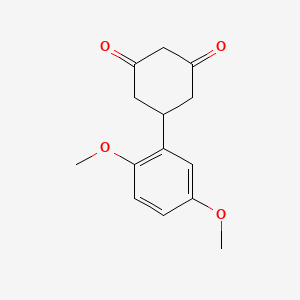
![3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride](/img/structure/B1452919.png)